

TEAD-IN-8: A Technical Guide to a Novel Reversible TEAD Inhibitor

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Compound of Interest

Compound Name: TEAD-IN-8

Cat. No.: B12363673

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Introduction

TEAD-IN-8 (also referred to as TM2 in primary literature) is a potent and reversible small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.^{[1][2]} As central mediators of the Hippo signaling pathway, TEAD proteins, in complex with the coactivators YAP and TAZ, play a critical role in regulating gene expression programs that drive cell proliferation, survival, and tumorigenesis.^{[1][2][3][4]} Dysregulation of the Hippo-YAP/TAZ-TEAD axis is a frequent event in various human cancers, making the TEADs attractive therapeutic targets.^{[2][3][4]} **TEAD-IN-8** distinguishes itself by binding to a novel, hydrophilic side pocket adjacent to the conserved palmitate-binding pocket of TEAD proteins, representing a new class of reversible pan-TEAD inhibitors.^{[1][2]} This document provides a comprehensive overview of the structure, function, and experimental characterization of **TEAD-IN-8**.

Chemical Structure and Properties

TEAD-IN-8 is a synthetic, cell-permeable small molecule with the following properties:

Property	Value
Chemical Formula	C ₂₆ H ₃₃ N ₃ O ₃
Molecular Weight	435.56 g/mol
CAS Number	1008768-41-9

The chemical structure of **TEAD-IN-8** is characterized by a 4-benzoyl-piperazine-1-carboxamide scaffold.[\[1\]](#)[\[2\]](#)

Mechanism of Action and Function

TEAD-IN-8 functions as a potent inhibitor of TEAD auto-palmitoylation, a post-translational modification essential for the stable interaction between TEAD and its coactivators YAP and TAZ.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#) By inhibiting this process, **TEAD-IN-8** effectively disrupts the formation of the oncogenic TEAD-YAP/TAZ transcriptional complex, leading to the suppression of downstream target gene expression and subsequent inhibition of cancer cell proliferation.[\[1\]](#)[\[2\]](#)

Crystallographic studies have revealed that **TEAD-IN-8** binds to the YAP-binding domain (YBD) of TEAD2 in a novel mode. While a cyclohexyl group of the inhibitor occupies the hydrophobic palmitate-binding pocket, a urea moiety extends into a previously uncharacterized hydrophilic side pocket.[\[1\]](#)[\[2\]](#) This unique binding mode contributes to its high potency and reversibility.[\[1\]](#)[\[2\]](#)

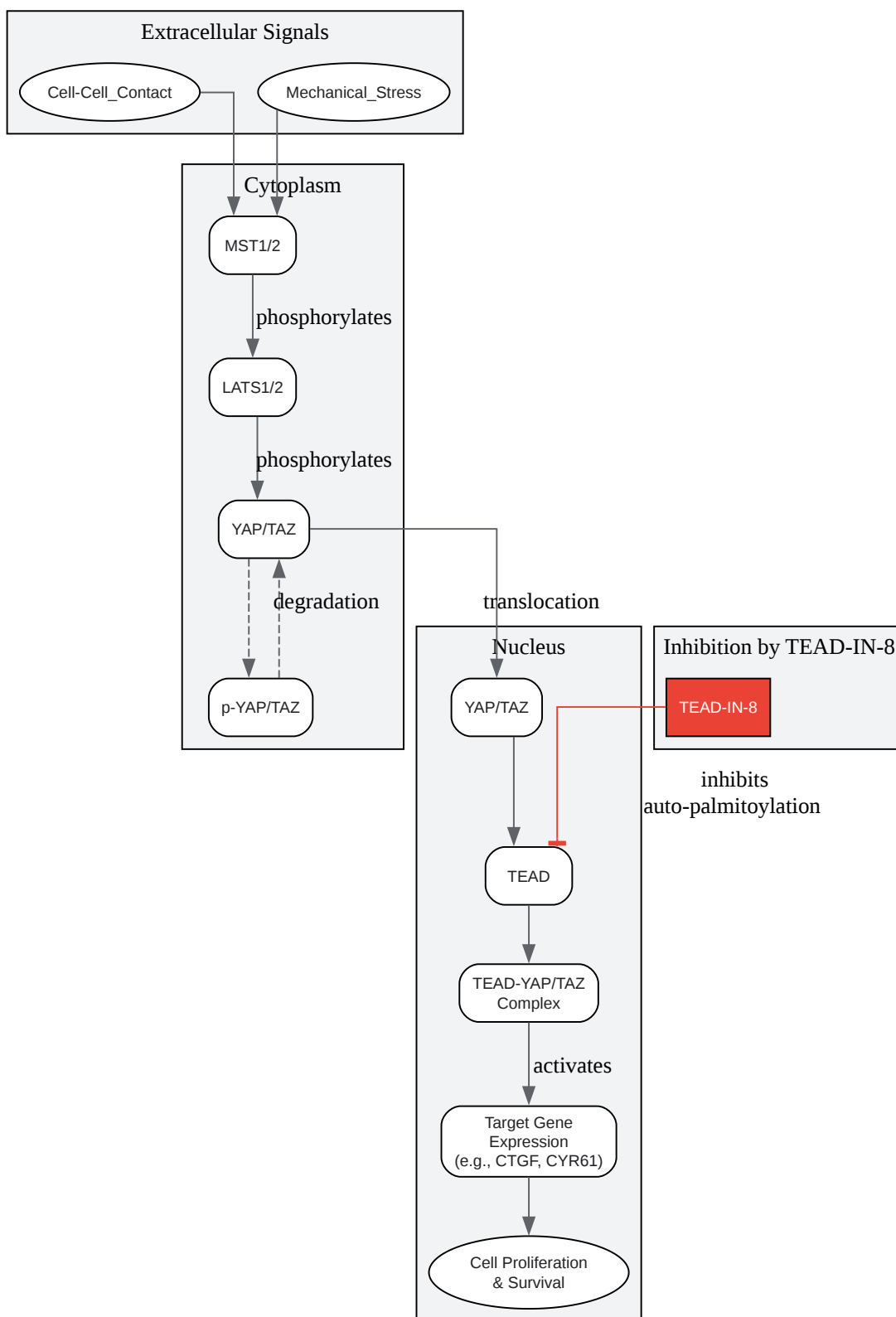
Quantitative Biological Activity

The inhibitory activity of **TEAD-IN-8** has been quantified in various in vitro and cellular assays.

Assay	Target	IC ₅₀ (nM)	Reference
In vitro TEAD auto-palmitoylation	TEAD2	156	[2]
In vitro TEAD auto-palmitoylation	TEAD4	38	[2]

Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. **TEAD-IN-8** intervenes at the terminal step of this pathway.



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Caption: The Hippo Signaling Pathway and the point of intervention by **TEAD-IN-8**.

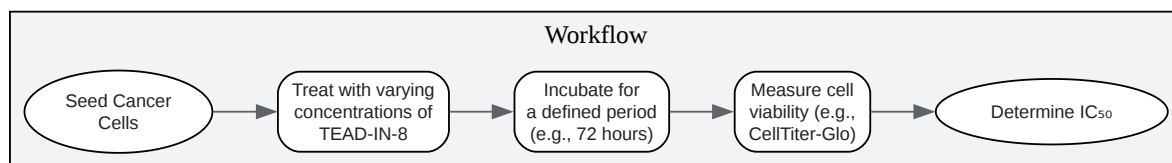
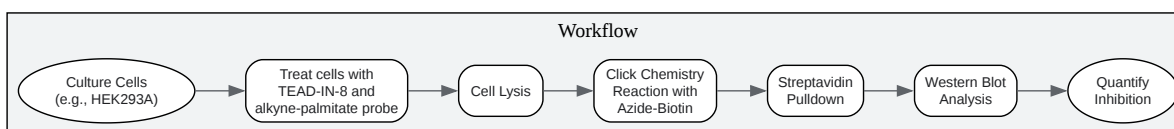
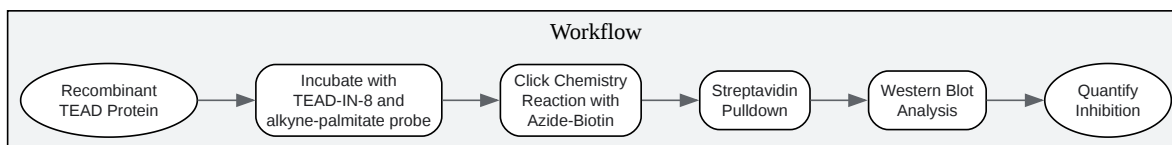
Experimental Protocols

Detailed methodologies for the key experiments cited in the primary literature are provided below.

In Vitro TEAD Auto-Palmitoylation Assay

This assay measures the ability of a compound to inhibit the auto-palmitoylation of TEAD proteins.

Workflow:



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